molecular formula C5H5N5OS B13122089 5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione

5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione

Cat. No.: B13122089
M. Wt: 183.19 g/mol
InChI Key: NIUDCAMRGGMSCE-UHFFFAOYSA-N
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Description

5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by a fused ring system consisting of triazole and triazine rings, with a methoxy group at the 5-position and a thione group at the 7-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate reagents. One common method involves the reaction of 3-amino-1,2,4-triazole with carbon disulfide and methanol under basic conditions to form the desired compound . The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alkylation: Alkylated derivatives with various alkyl groups at the nitrogen atoms.

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . Additionally, its structural features allow it to interact with nucleic acids, potentially interfering with DNA or RNA synthesis . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione is unique due to the presence of both a methoxy group and a thione group in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C5H5N5OS

Molecular Weight

183.19 g/mol

IUPAC Name

5-methoxy-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione

InChI

InChI=1S/C5H5N5OS/c1-11-4-8-3-6-2-7-10(3)5(12)9-4/h2H,1H3,(H,6,7,8,9,12)

InChI Key

NIUDCAMRGGMSCE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=S)N2C(=N1)N=CN2

Origin of Product

United States

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